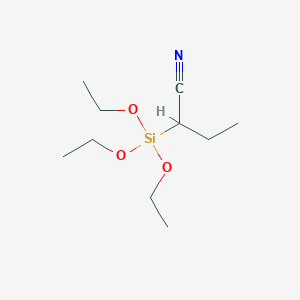![molecular formula C7H6N2OS2 B162502 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine CAS No. 133904-14-0](/img/structure/B162502.png)
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable compound for medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[5,4-b]pyridine scaffold . Another approach involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
科学的研究の応用
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as an antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor agent . The compound’s ability to interact with histamine H3 receptors also makes it a candidate for the development of histamine receptor antagonists . Additionally, its unique structure allows for the exploration of various pharmacophore modifications, making it a valuable scaffold for drug discovery and development.
作用機序
The mechanism of action of 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridine rings enable it to bind to various receptors and enzymes, modulating their activity. For example, its interaction with histamine H3 receptors can inhibit histamine signaling, leading to potential therapeutic effects in conditions such as allergies and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine can be compared to other thiazole and pyridine derivatives. Similar compounds include thiazolo[4,5-b]pyridines, thiazolo[5,4-c]pyridines, and pyrano[2,3-d]thiazoles . These compounds share structural similarities but differ in their specific pharmacological properties and applications. For instance, thiazolo[4,5-b]pyridines have been reported to possess high antioxidant and antimicrobial activities, while pyrano[2,3-d]thiazoles are known for their potential as anticancer agents . The unique combination of the thiazole and pyridine rings in this compound provides distinct advantages in terms of its reactivity and biological activity.
特性
CAS番号 |
133904-14-0 |
|---|---|
分子式 |
C7H6N2OS2 |
分子量 |
198.3 g/mol |
IUPAC名 |
2-methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H6N2OS2/c1-12(10)7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3 |
InChIキー |
GRDKVKRPSCUXJS-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
正規SMILES |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
同義語 |
Thiazolo[5,4-b]pyridine, 2-(methylsulfinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B162420.png)
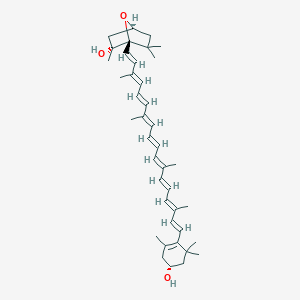

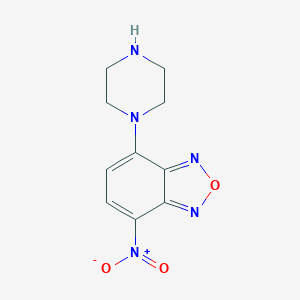
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
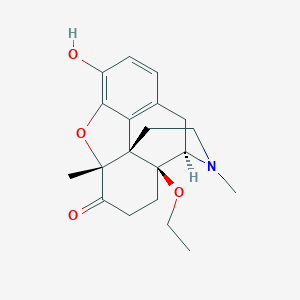
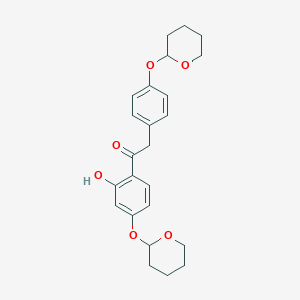
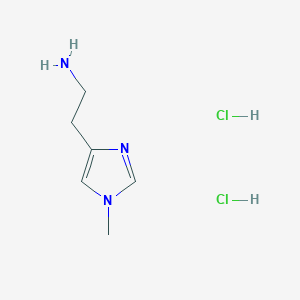
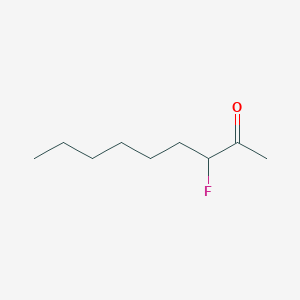
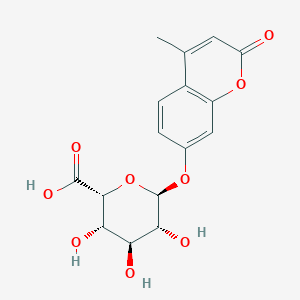
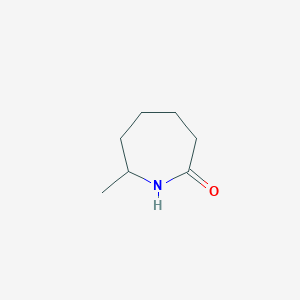
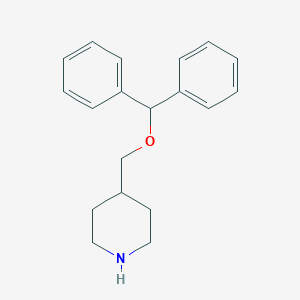
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
